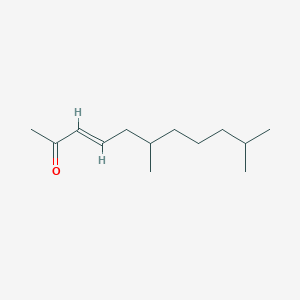
6,10-Dimethylundec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethylundec-3-en-2-one is an organic compound with the molecular formula C₁₃H₂₄O. It is a ketone with a unique structure characterized by a double bond at the third carbon and methyl groups at the sixth and tenth positions. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 6,10-Dimethylundec-3-en-2-one involves the catalytic hydrogenation of the adduct of citral diethyl acetal with 2-methoxy-propene. This process is carried out over skeletal nickel in ethanol at 50°C and a hydrogen pressure of 50–80 atm. The intermediate product, 4-ethoxy-6,10-dimethyl-undecan-2-ol, is then converted to this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
6,10-Dimethylundec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogens or halogenating agents can be used for electrophilic addition reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
6,10-Dimethylundec-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 6,10-Dimethylundec-3-en-2-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the double bond and methyl groups contribute to its reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
6,10-Dimethylundec-9-en-2-one: Similar structure but with the double bond at the ninth position.
Citral: A precursor in the synthesis of 6,10-Dimethylundec-3-en-2-one.
Citronellal: Another related compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its specific placement of the double bond and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and industrial processes.
Properties
CAS No. |
72962-76-6 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(E)-6,10-dimethylundec-3-en-2-one |
InChI |
InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,10-12H,5,7-9H2,1-4H3/b10-6+ |
InChI Key |
HOXDFZBDPOCFGM-UXBLZVDNSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C/C=C/C(=O)C |
Canonical SMILES |
CC(C)CCCC(C)CC=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















